(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane (1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16557400
InChI: InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24-,25+,26?,27+,28+/m0/s1
SMILES:
Molecular Formula: C28H50N2O2
Molecular Weight: 446.7 g/mol

(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane

CAS No.:

Cat. No.: VC16557400

Molecular Formula: C28H50N2O2

Molecular Weight: 446.7 g/mol

* For research use only. Not for human or veterinary use.

(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane -

Specification

Molecular Formula C28H50N2O2
Molecular Weight 446.7 g/mol
IUPAC Name (1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane
Standard InChI InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24-,25+,26?,27+,28+/m0/s1
Standard InChI Key PQYOPBRFUUEHRC-BRAZDTPBSA-N
Isomeric SMILES C1CCC[C@@H]2CCN3CCC[C@@H]([C@H]3O2)CCCCCCC4CCN5CCC[C@@H]([C@H]5O4)CC1
Canonical SMILES C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound, also known commercially as (-)-Xestospongin C , is a pentacyclic alkaloid with the molecular formula C₂₈H₅₀N₂O₂ and a molecular weight of 446.7 g/mol . Its IUPAC name reflects its stereochemistry and intricate ring system, which includes two oxygen atoms (dioxa) and two nitrogen atoms (diazapenta) embedded in a 32-membered polycyclic framework .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₈H₅₀N₂O₂
Molecular Weight446.7 g/mol
CAS Registry Number88903-69-9
SMILES NotationC1CCC[C@@H]2CCN3CCCC@@HCCCCCCC4CCN5CCCC@@HCC1
InChIKeyPQYOPBRFUUEHRC-BRAZDTPBSA-N

Stereochemical Features

The compound’s stereodescriptors (1S,8R,10R,15S,29R) define the spatial arrangement of its five chiral centers, which critically influence its biological activity. The pentacyclic core consists of fused oxa- and aza-rings, creating a rigid scaffold that enhances binding specificity to biological targets .

Synthesis and Purification

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound is synthesized via multi-step cyclization reactions involving stereoselective formation of ether and amine linkages. Key challenges include controlling ring strain and maintaining stereochemical fidelity during macrocycle closure .

Table 2: Synthesis Factors

FactorDescriptionSource
Cyclization AgentsLewis acids (e.g., BF₃·OEt₂)
Stereochemical ControlChiral auxiliaries or asymmetric catalysis
Purification MethodsChromatography (HPLC, silica gel)

Biological Activity and Applications

Mechanism of Action

(-)-Xestospongin C is a cell-permeable inhibitor of inositol 1,4,5-trisphosphate (IP₃) receptor-mediated calcium release . By binding to IP₃ receptors on the endoplasmic reticulum, it blocks calcium efflux, making it a valuable tool for studying calcium signaling pathways in cellular models .

Neurobiology

The compound has been used to investigate calcium-dependent processes in neurons, including synaptic plasticity and neurotransmitter release . Its ability to modulate intracellular calcium without affecting voltage-gated channels provides selective pharmacological control .

Drug Discovery

FieldApplicationSource
NeurobiologyCalcium signaling modulation
PharmacologyIP₃ receptor antagonist development
Material ScienceTemplate for macrocyclic drug design

Research Gaps and Future Directions

Unresolved Questions

  • Pharmacokinetics: Absorption, distribution, and metabolism data are lacking.

  • Off-Target Effects: Specificity toward IP₃ receptor subtypes (IP₃R1, IP₃R2, IP₃R3) requires clarification .

Recommended Studies

  • Structure-Activity Relationships (SAR): Modifying peripheral substituents to enhance selectivity.

  • In Vivo Models: Testing efficacy in animal models of calcium-related pathologies.

  • Computational Modeling: Molecular dynamics simulations to refine binding mechanisms.

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